molecular formula C11H11N5O B2939579 N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide CAS No. 1155020-54-4

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide

Cat. No.: B2939579
CAS No.: 1155020-54-4
M. Wt: 229.243
InChI Key: QWSULIWINIVXBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For instance, the reaction of 3-methyl-4-nitrophenyl azide with sodium azide in the presence of a suitable catalyst can yield the tetrazole derivative.

    Coupling with Prop-2-enamide: The tetrazole derivative is then coupled with prop-2-enamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated synthesis platforms for the coupling reaction.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted tetrazole derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its bioisosteric properties that mimic carboxylic acids.

    Material Science: The compound’s stability and electronic properties make it suitable for use in advanced materials, such as organic semiconductors and photonic devices.

    Biological Studies: It is used in studies investigating receptor-ligand interactions due to its ability to form stable complexes with biological targets.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. Additionally, the compound may interact with cell membranes, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-methyl-4-(1H-tetrazol-5-yl)phenyl]prop-2-enamide
  • N-[3-methyl-4-(1H-tetrazol-2-yl)phenyl]prop-2-enamide
  • N-[3-methyl-4-(1H-tetrazol-4-yl)phenyl]prop-2-enamide

Uniqueness

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide is unique due to the specific positioning of the tetrazole ring, which influences its electronic properties and reactivity. This positioning can enhance its ability to form stable complexes with biological targets, making it a valuable compound in drug design and material science.

Properties

IUPAC Name

N-[3-methyl-4-(tetrazol-1-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-3-11(17)13-9-4-5-10(8(2)6-9)16-7-12-14-15-16/h3-7H,1H2,2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSULIWINIVXBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C=C)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.